(Z)-2-((E)-(4-fluorobenzylidene)hydrazono)-4-(4-methoxyphenyl)-2,3-dihydrothiazole hydrobromide
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Description
(Z)-2-((E)-(4-fluorobenzylidene)hydrazono)-4-(4-methoxyphenyl)-2,3-dihydrothiazole hydrobromide is a useful research compound. Its molecular formula is C17H15BrFN3OS and its molecular weight is 408.29. The purity is usually 95%.
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Scientific Research Applications
Analytical Applications in Determining Antioxidant Activity
Benzothiazole derivatives have been utilized in various analytical methods for determining antioxidant activity. These methods include assays like the Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), and the Total Peroxyl Radical Trapping Antioxidant Parameter (TRAP), among others. These assays are vital in assessing the antioxidant capacity of complex samples, which is crucial in food engineering, medicine, and pharmacy. The combination of chemical methods with electrochemical methods, involving benzothiazole derivatives, may clarify the operating mechanisms and kinetics of processes involving antioxidants (Munteanu & Apetrei, 2021).
Medical Imaging and Diagnostic Applications
Compounds with benzothiazole structures have been developed as imaging agents, especially in the diagnosis of Alzheimer's disease. Radioligands based on benzothiazole scaffolds have been studied for their ability to measure amyloid in vivo in the brains of patients, offering a breakthrough in understanding the pathophysiological mechanisms and enabling early detection of Alzheimer's disease (Nordberg, 2007).
Synthetic Chemistry and Drug Development
Benzothiazole derivatives are of interest in medicinal chemistry due to their diverse biological activities. They serve as a foundation for developing therapeutic agents with potential anticancer, antimicrobial, and anti-inflammatory properties. The synthetic versatility of benzothiazoles allows for the exploration of novel pharmacophores (Rosales-Hernández et al., 2022).
Environmental and Industrial Applications
In environmental science and technology, benzothiazole derivatives have been explored for their role in the treatment of organic pollutants. These compounds have shown promise in enhancing the efficiency of degradation of recalcitrant compounds in wastewater treatment, highlighting their potential in addressing environmental pollution challenges (Husain & Husain, 2007).
properties
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS.BrH/c1-22-15-8-4-13(5-9-15)16-11-23-17(20-16)21-19-10-12-2-6-14(18)7-3-12;/h2-11H,1H3,(H,20,21);1H/b19-10+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWANJUPOJLPYSA-ZIOFAICLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=C(C=C3)F.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=C(C=C3)F.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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